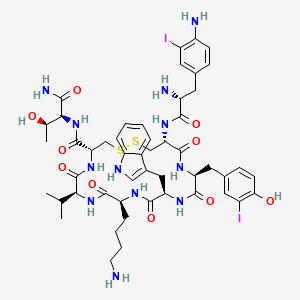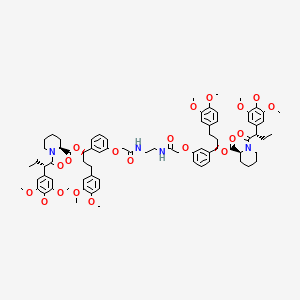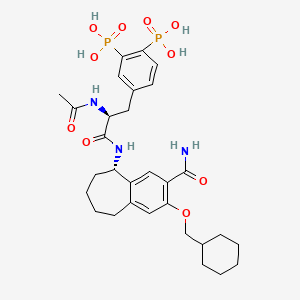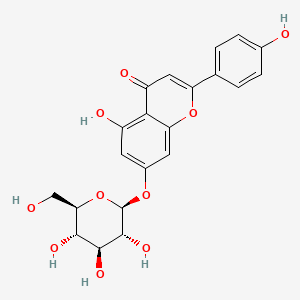
牡荆素
科学研究应用
安古斯苷有广泛的科学研究应用:
化学: 用作牡荆属植物的化学分类学标记.
生物学: 研究其抗氧化和抗菌特性.
医学: 研究其在治疗经前综合征、高泌乳素血症和其他内分泌疾病方面的潜力.
工业: 在制药行业用于开发草药补充剂和药物.
作用机制
安古斯苷通过几种机制发挥作用:
抗氧化活性: 它清除自由基并减少氧化应激.
雌激素活性: 它模拟雌激素并与雌激素受体结合,影响激素平衡.
抗炎活性: 它抑制促炎细胞因子和酶的产生.
抗菌活性: 它破坏微生物细胞膜并抑制微生物生长.
生化分析
Biochemical Properties
Agnuside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a cyclooxygenase 2 inhibitor, which means it can interfere with the action of cyclooxygenase 2, an enzyme involved in the inflammatory process . Additionally, Agnuside has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions .
Cellular Effects
Agnuside has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Agnuside has estrogenic effects that are mediated via up-regulation of estrogen-inducible genes . This means that Agnuside can mimic the action of estrogen, a hormone that plays a crucial role in regulating various cellular functions.
Molecular Mechanism
The molecular mechanism of Agnuside involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Agnuside exerts its effects by competitively binding to α- and β-estradiol receptors, which are estrogen receptors . This binding interaction leads to the activation of estrogen-related genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Agnuside have been observed to change over time. Studies have shown that Agnuside is relatively stable and does not degrade quickly . Long-term effects of Agnuside on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of Agnuside vary with different dosages in animal models. For example, oral administration of Vitex agnus-castus extract, which contains Agnuside, at a dosage of 200 mg/kg in Sprague–Dawley rats improved the oxidative status of mammary tumor tissue . High doses of Agnuside may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Agnuside is involved in various metabolic pathways, including those related to its anti-inflammatory and estrogenic effects. It interacts with enzymes such as cyclooxygenase 2 and estrogen receptors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity.
Transport and Distribution
Agnuside is transported and distributed within cells and tissues through various mechanisms. Studies have shown that nanoemulsion formulations can improve the solubility and permeability of Agnuside, enhancing its bioavailability and distribution within the body . This improved transport and distribution are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Agnuside is essential for its activity and function. Agnuside has been found to localize in specific cellular compartments, where it can exert its effects on target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide Agnuside to specific organelles within the cell.
准备方法
合成路线和反应条件
安古斯苷通常是从植物中提取,而不是化学合成。提取过程涉及以下步骤:
干燥和研磨: 植物材料,通常是叶子或果实,被干燥并研磨成细粉。
工业生产方法
在工业环境中,提取过程使用大型索氏提取器或连续提取系统进行放大。 溶剂和提取方法的选择是为了最大限度地提高产量和纯度 .
化学反应分析
反应类型
安古斯苷会经历各种化学反应,包括:
水解: 安古斯苷可以被水解生成梓醇和对羟基苯甲酸。
氧化: 它可以发生氧化反应,特别是在羟基处。
糖苷键断裂: 安古斯苷中的糖苷键可以在酸性或酶促条件下断裂.
常用试剂和条件
水解: 酸性条件(例如盐酸)或使用糖苷酶的酶促水解。
氧化: 氧化剂如高锰酸钾或过氧化氢。
糖苷键断裂: 酸性条件或特定酶,如β-葡萄糖苷酶.
主要产品
水解: 梓醇和对羟基苯甲酸。
氧化: 根据反应条件的不同,会产生各种氧化衍生物.
相似化合物的比较
类似化合物
梓醇: 另一种存在于牡荆属植物中的环烯醚萜苷。
牡荆素: 存在于牡荆中的黄酮类糖苷。
牡荆苷: 存在于多种植物(包括牡荆属植物)中的黄酮类糖苷.
安古斯苷的独特性
安古斯苷的独特之处在于其结合了抗氧化、雌激素、抗炎和抗菌特性。 虽然梓醇和牡荆素等其他化合物也具有一些这些特性,但安古斯苷特定的效应组合使其在医药和制药应用中特别有价值 .
属性
IUPAC Name |
[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACGTLACKLUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11027-63-7 | |
| Record name | Agnuside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


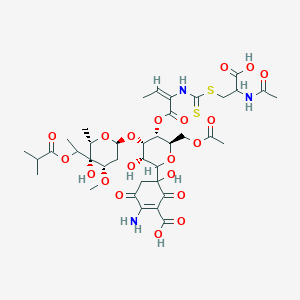
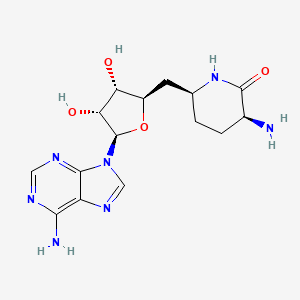
![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
